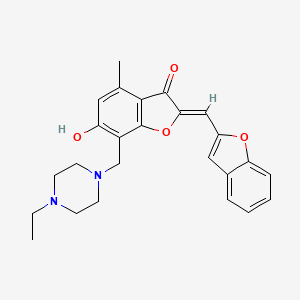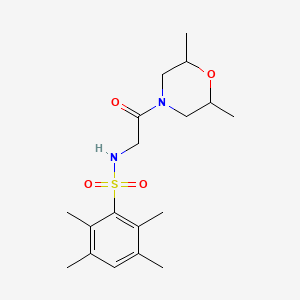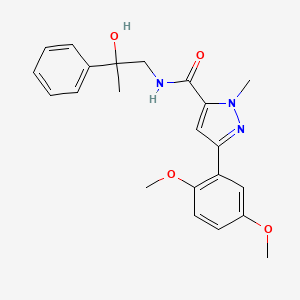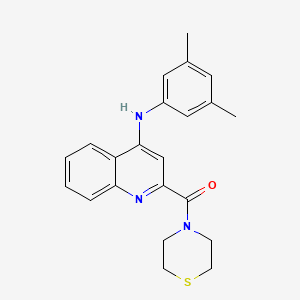methanone CAS No. 329702-13-8](/img/structure/B2707644.png)
[3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl](1-oxa-4-azaspiro[4.5]dec-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl](1-oxa-4-azaspiro[4.5]dec-4-yl)methanone is a useful research compound. Its molecular formula is C19H21ClN2O3 and its molecular weight is 360.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of novel chemical compounds involving 3-(2-Chlorophenyl)-5-methyl-4-isoxazolylmethanone and their derivatives has been a subject of research. These compounds are often synthesized to study their chemical properties and potential applications. For instance, Yoshida et al. (1988) explored the preparation of cyclopropenone oximes and their reactions with isocyanates, yielding diazaspiro[2.3]hexenones, which are of interest in organic chemistry (Yoshida, Ohtsuka, Yoshida, Totani, Ogata, & Matsumoto, 1988).
Potential Anticancer and Antimicrobial Properties
- Research has been conducted on the potential anticancer and antimicrobial properties of compounds related to 3-(2-Chlorophenyl)-5-methyl-4-isoxazolylmethanone. Katariya, Vennapu, and Shah (2021) synthesized 1,3-oxazole clubbed pyridyl-pyrazolines, showing significant potency against cancer cell lines and pathogenic strains, indicating the relevance of these compounds in medicinal chemistry (Katariya, Vennapu, & Shah, 2021).
Photochemical Transformations
- The photochemical properties of related isoxazolyl compounds have been investigated. Marubayashi et al. (1992) studied the unique photoreaction of a related compound, uncovering its transformation into various β-lactam compounds, a class of antibiotics. This study highlights the potential of these compounds in developing new pharmaceuticals (Marubayashi, Ogawa, Kuroita, Hamasaki, & Ueda, 1992).
Molecular Docking and Bioactivity Studies
- Molecular docking and bioactivity studies of compounds structurally related to 3-(2-Chlorophenyl)-5-methyl-4-isoxazolylmethanone have been conducted. These studies aim to understand how these compounds interact with biological targets and their potential as therapeutic agents. For example, Jayasheela et al. (2018) investigated the anti-Candida properties of a related compound, providing insights into its mechanism of action and potential applications in treating fungal infections (Jayasheela, Al-Wahaibi, Periandy, Hassan, Sebastian, Xavier, Daniel, El-Emam, & Attia, 2018).
Properties
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(1-oxa-4-azaspiro[4.5]decan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-13-16(17(21-25-13)14-7-3-4-8-15(14)20)18(23)22-11-12-24-19(22)9-5-2-6-10-19/h3-4,7-8H,2,5-6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMNRMLVTKOVDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCOC34CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-morpholinopropyl)-N'-[4-(4-pentylcyclohexyl)phenyl]urea](/img/structure/B2707561.png)
![6-(4-methoxybenzyl)-4-(4-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2707562.png)


![N-(2-chlorophenyl)-2-((3,7-dimethyl-4-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2707567.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromothiophene-2-sulfonamide](/img/structure/B2707568.png)


![(2E)-3-(dimethylamino)-1-{naphtho[2,1-b]furan-2-yl}prop-2-en-1-one](/img/structure/B2707572.png)
![methyl 1-(3,4-dimethoxyphenethyl)-3-[(Z)-(dimethylamino)methylidene]-5-methyl-2-oxo-1,2-dihydro-3H-pyrrole-4-carboxylate](/img/structure/B2707573.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyridin-3-yl)methanone oxalate](/img/structure/B2707577.png)
![1-[6-(Methylsulfanyl)pyridine-3-carbonyl]-4-[(thiophen-2-yl)methyl]-1,4-diazepane](/img/structure/B2707581.png)

![2,6-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2707584.png)
